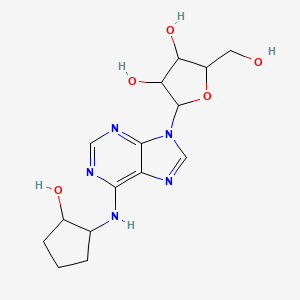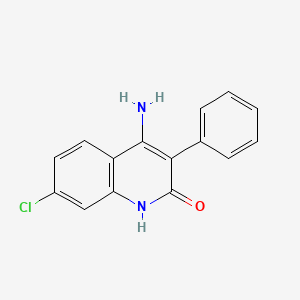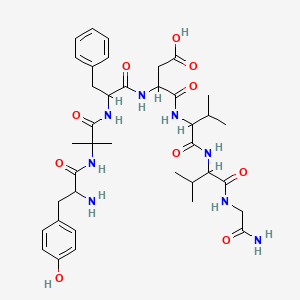
N-(2-Hydroxycyclopentyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxycyclopentyl)adenosine is a synthetic adenosine analogue known for its potent and selective agonistic activity on the A1 adenosine receptor. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of cardiovascular and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxycyclopentyl)adenosine typically involves the reaction of adenosine with a cyclopentyl derivative under specific conditions. One common method includes the use of (1S,2S)-2-hydroxycyclopentylamine as a starting material, which is then reacted with adenosine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxycyclopentyl)adenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .
Scientific Research Applications
N-(2-Hydroxycyclopentyl)adenosine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study adenosine receptor interactions.
Biology: Investigated for its role in modulating cellular signaling pathways.
Industry: Utilized in the development of new pharmacological agents targeting adenosine receptors.
Mechanism of Action
N-(2-Hydroxycyclopentyl)adenosine exerts its effects primarily through the activation of A1 adenosine receptors. This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels subsequently inhibits lipolysis and promotes glucose uptake in adipocytes . The compound also affects cardiovascular function by inducing bradycardia and hypotension through its action on myocardial and vascular A1 receptors .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyladenosine (CPA)
- N-cyclohexyl-2’-O-methyladenosine (SDZ WAG 994)
- N-(2-methylphenyl)methyladenosine (Metrifudil)
Uniqueness
N-(2-Hydroxycyclopentyl)adenosine is unique due to its high selectivity and potency for the A1 adenosine receptor. Compared to similar compounds, it exhibits a more favorable pharmacokinetic profile, with reduced cardiovascular side effects .
Properties
IUPAC Name |
2-[6-[(2-hydroxycyclopentyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWXTRVEUURNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B10781533.png)

![N-[2-(2-phenylindol-1-yl)ethyl]cyclobutanecarboxamide](/img/structure/B10781566.png)


![1-Hydroxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]urea](/img/structure/B10781579.png)
![2-[3-[[1-[[1-[(1-Carboxy-2-hydroxyethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-9,13-dimethyltetradeca-8,12-dienoic acid](/img/structure/B10781582.png)


![N-[2-(6-methoxy-2-phenylindol-1-yl)ethyl]butanamide](/img/structure/B10781596.png)
![2-(Butoxycarbonylamino)-3-[[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B10781605.png)

![8-imidazol-1-yl-7-nitro-5H-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B10781610.png)
![4-(1,3-Dioxobenzo[f]isoindol-2-yl)-2-[[1-[[3-(4-hydroxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]butanoic acid](/img/structure/B10781611.png)
